molecular formula C6H5F2NO B13010281 2,5-Difluoro-4-methoxypyridine

2,5-Difluoro-4-methoxypyridine

Cat. No.: B13010281
M. Wt: 145.11 g/mol
InChI Key: DFAFBLODSFJLSF-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methoxypyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-methoxypyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group such as a halide. For example, 2,5-difluoropyridine can be synthesized by treating 2,5-dichloropyridine with a fluorinating agent like potassium fluoride in the presence of a suitable solvent .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and yield of the process. Additionally, the development of environmentally friendly and cost-effective fluorination techniques is an ongoing area of research .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride, sodium methoxide, and other nucleophiles in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while Suzuki-Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

2,5-Difluoro-4-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-methoxypyridine depends on its specific application. In medicinal chemistry, the fluorine atoms can enhance the compound’s binding affinity to biological targets by increasing lipophilicity and metabolic stability. The methoxy group can also contribute to the compound’s overall pharmacokinetic profile by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-4-methoxypyridine is unique due to the combination of fluorine and methoxy substituents on the pyridine ring. This combination can provide a balance of electronic and steric effects, making it a versatile intermediate for various chemical transformations and applications .

Properties

Molecular Formula

C6H5F2NO

Molecular Weight

145.11 g/mol

IUPAC Name

2,5-difluoro-4-methoxypyridine

InChI

InChI=1S/C6H5F2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3

InChI Key

DFAFBLODSFJLSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1F)F

Origin of Product

United States

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